molecular formula C26H22FN3O3 B2414456 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-91-8

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2414456
CAS No.: 866728-91-8
M. Wt: 443.478
InChI Key: VPTOLNYVANDUEP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline system, substituted with fluorophenyl, dimethoxy, and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3/c1-31-19-10-4-16(5-11-19)14-30-15-21-25(17-6-8-18(27)9-7-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTOLNYVANDUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization and substitution reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

Biological Activity

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : Pyrazolo[4,3-c]quinoline
  • Substituents :
    • 4-Fluorophenyl group
    • 7,8-Dimethoxy groups
    • 4-Methoxyphenylmethyl side chain

This unique combination of substituents contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer properties. One study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound A (similar structure)Breast Cancer0.5Inhibition of EGFR
Compound B (analogous)Renal Cancer0.3Induction of apoptosis via mitochondrial pathway
Compound C (related derivative)Lung Cancer0.7Inhibition of PI3K/AKT signaling pathway

Anti-inflammatory Effects

In addition to its anticancer properties, compounds within this class have shown promising anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that these compounds could significantly reduce NO levels, implicating their potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

Compound NameNO Inhibition (%)Concentration (µM)
Compound D8510
Compound E7520
Compound F905

Mechanistic Insights

The biological activity of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is likely mediated through multiple pathways:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Anti-inflammatory Pathways : The inhibition of iNOS and COX-2 expression is critical for their anti-inflammatory effects.

Case Study 1: Anticancer Efficacy

In a controlled study, a derivative of the compound was tested on MDA-MB-468 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with detailed analysis revealing that the compound induced apoptosis through caspase activation.

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory properties of a related pyrazoloquinoline derivative was conducted using an animal model of arthritis. The treatment group exhibited reduced swelling and pain compared to controls, suggesting a strong therapeutic potential for inflammatory conditions.

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